molecular formula C19H23N3O5 B12802292 Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) CAS No. 133697-48-0

Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)

Cat. No.: B12802292
CAS No.: 133697-48-0
M. Wt: 373.4 g/mol
InChI Key: LGDPJGNJKYBJJW-JKSUJKDBSA-N
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Description

Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is a synthetic nucleoside analog. This compound is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a methoxymethyl group at the 5’ position, confer unique chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) typically involves multiple steps, starting from cytidine. The key steps include:

    Protection of the hydroxyl groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.

    Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form the dideoxy derivative.

    Introduction of the methoxymethyl group: A methoxymethyl group is introduced at the 5’ position through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification with 4-methylbenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding aldehyde or carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major product would be the nucleophile-substituted derivative.

Scientific Research Applications

Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cytidine, 2’,3’-dideoxy-5-fluoro-: Another nucleoside analog with similar structural modifications.

    2’,3’-Dideoxycytidine: A simpler analog lacking the methoxymethyl and benzoate groups.

    5-Methylcytidine: A methylated derivative of cytidine.

Uniqueness

Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is unique due to the combination of its dideoxy structure, methoxymethyl group, and benzoate ester. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

133697-48-0

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

[(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1

InChI Key

LGDPJGNJKYBJJW-JKSUJKDBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC

Origin of Product

United States

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